3-(3-Fluorophenyl)propionic acid

Catalog No.
S715304
CAS No.
458-45-7
M.F
C9H9FO2
M. Wt
168.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Fluorophenyl)propionic acid

CAS Number

458-45-7

Product Name

3-(3-Fluorophenyl)propionic acid

IUPAC Name

3-(3-fluorophenyl)propanoic acid

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

InChI

InChI=1S/C9H9FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12)

InChI Key

UBLMRADOKLXLCD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CCC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)O

“3-(3-Fluorophenyl)propionic acid” is a chemical compound with the molecular formula C9H9FO2 . It is a white to cream or pale yellow crystalline powder with a melting point of 39.0-48.0°C . This compound is used in various applications and techniques such as Real-Time PCR, Oligos, Primers, Probes and Genes Cloning, Protein Biology, Cell Culture and Transfection, Cell and Gene Therapy, Cell Analysis, Mass Spectrometry, Chromatography, Spectroscopy, Elemental and Isotope Analysis .

    Fluorination Reagents

    This compound could potentially be used as a fluorination reagent . Fluorination is a chemical reaction that involves the introduction of fluorine to a compound. Fluorinated compounds are often used in the pharmaceutical and chemical industries due to their unique properties.

    Fluorinated Building Blocks

    “3-(3-Fluorophenyl)propionic acid” could potentially be used as a building block in the synthesis of fluorinated compounds . Fluorinated compounds have applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

    Synthesis of 2-oxopiperazine Guanidine Analog

    This compound could potentially be used in the synthesis of 2-oxopiperazine guanidine analog . Guanidine analogs have applications in various fields, including medicinal chemistry and drug discovery.

3-(3-Fluorophenyl)propionic acid is an aromatic carboxylic acid characterized by the presence of a fluorine atom on the phenyl ring. Its molecular formula is C₉H₉F O₂, and it has a molecular weight of approximately 168.16 g/mol. The compound features a propionic acid group attached to a three-positioned fluorophenyl substituent, which influences its chemical and biological properties. It is primarily used in various chemical syntheses and research applications due to its unique structure and reactivity.

, including:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide, leading to the formation of substituted propanes.
  • Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, allowing for further modifications of the compound.

For instance, a typical reaction pathway involves the hydrolysis of esters derived from 3-(3-Fluorophenyl)propionic acid under basic conditions, yielding the acid itself .

3-(3-Fluorophenyl)propionic acid exhibits notable biological activities. It has been classified as harmful if swallowed and can cause skin irritation . Its derivatives have been studied for potential applications in pharmacology, particularly in the development of anti-inflammatory and analgesic agents. The compound's structural similarity to other non-steroidal anti-inflammatory drugs suggests it may interact with similar biological pathways.

Several synthetic routes have been developed for the preparation of 3-(3-Fluorophenyl)propionic acid:

  • Malonic Ester Synthesis: This method involves reacting benzyl chloride derivatives with malonic esters in the presence of sodium hydroxide. The process typically includes:
    • Step A: Formation of an intermediate compound through nucleophilic substitution.
    • Step B: Hydrolysis of the intermediate to yield the desired acid.
    • Step C: Acidification and decarboxylation to obtain pure 3-(3-Fluorophenyl)propionic acid .
  • Direct Fluorination: Another method includes direct fluorination of phenylpropionic acids using fluorinating agents under controlled conditions.

3-(3-Fluorophenyl)propionic acid finds applications in various fields:

  • Pharmaceuticals: It serves as a building block in the synthesis of biologically active compounds.
  • Chemical Research: Utilized in studies related to drug design and development.
  • Material Science: Investigated for potential use in polymer chemistry due to its reactive functional groups.

Research on interaction studies involving 3-(3-Fluorophenyl)propionic acid primarily focuses on its binding affinity with biological targets. Studies suggest that compounds with similar structures may exhibit competitive inhibition against cyclooxygenase enzymes, which are crucial in inflammatory processes. This interaction profile highlights its potential as a lead compound for developing new anti-inflammatory drugs.

Several compounds share structural similarities with 3-(3-Fluorophenyl)propionic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Amino-3-(3-fluorophenyl)propanoic acidC₉H₁₀F N O₂Contains an amino group, enhancing biological activity
2-(3-Fluorophenyl)acetic acidC₈H₇F O₂Lacks the propionic chain, affecting its reactivity
4-(3-Fluorophenyl)butanoic acidC₁₀H₁₁F O₂Longer carbon chain, potentially altering pharmacokinetics

Uniqueness

The unique positioning of the fluorine atom on the phenyl ring gives 3-(3-Fluorophenyl)propionic acid distinct electronic properties compared to its analogs. This feature can enhance lipophilicity and influence binding interactions with biological targets, making it a valuable compound in medicinal chemistry.

Molecular Structure and Configuration

3-(3-Fluorophenyl)propionic acid exhibits a well-defined molecular structure characterized by the molecular formula C₉H₉FO₂ and a molecular weight of 168.16-168.17 grams per mole [1] [2] [3]. The compound is systematically named as 3-(3-fluorophenyl)propanoic acid according to International Union of Pure and Applied Chemistry nomenclature [3] [4] [5].

The molecular architecture consists of a propanoic acid backbone attached to a benzene ring substituted with a fluorine atom at the meta position (position 3) [6] [3] [4]. The structural representation can be described through the Simplified Molecular Input Line Entry System notation as OC(=O)CCC1=CC(F)=CC=C1 [4] [5] [7]. The International Chemical Identifier Key for this compound is UBLMRADOKLXLCD-UHFFFAOYSA-N, providing a unique digital fingerprint for database identification [6] [3] [4].

The propanoic acid chain extends from the meta-substituted fluorobenzene ring through a three-carbon aliphatic chain terminating in a carboxyl functional group [1] [6] [3]. This configuration places the fluorine substituent in a meta position relative to the propanoic acid chain attachment point, which significantly influences the compound's electronic properties and reactivity patterns [8] [9].

Structural ParameterValueReference
Molecular FormulaC₉H₉FO₂ [1] [2] [6]
Molecular Weight (g/mol)168.16-168.17 [1] [2] [3]
IUPAC Name3-(3-fluorophenyl)propanoic acid [3] [4] [5]
SMILES NotationOC(=O)CCC1=CC(F)=CC=C1 [4] [5] [7]
InChI KeyUBLMRADOKLXLCD-UHFFFAOYSA-N [6] [3] [4]

Physical State and Organoleptic Properties

At standard temperature conditions (20°C), 3-(3-fluorophenyl)propionic acid exists as a solid crystalline material [10] [11]. The compound typically appears as white to cream or pale yellow crystals or powder, depending on the purification method and storage conditions [1] [5] [7]. The crystalline powder form is most commonly encountered in commercial preparations [5] [7].

The physical form can vary from crystals to powder or crystalline powder, with the specific morphology dependent upon crystallization conditions and handling procedures [5] [7]. Multiple suppliers report consistent appearance characteristics, with coloration ranging from white to light brown powder to crystal formations [1] [12]. The compound maintains its solid state under normal laboratory conditions and exhibits stability when stored appropriately [11] [13].

Physical PropertyDescriptionReference
Physical State (20°C)Solid Crystalline [10] [11]
AppearanceWhite to cream or pale yellow [1] [5] [7]
FormCrystals or powder or crystalline powder [5] [7]
Color RangeWhite to light brown [1] [12]
MorphologyVariable (crystals/powder) [5] [7]

Thermal Properties

Melting Point Determination (41-48°C)

The melting point of 3-(3-fluorophenyl)propionic acid has been extensively characterized across multiple studies, with reported values consistently falling within the range of 41-48°C [1] [5] [10] [12] [14]. Comprehensive literature analysis reveals slight variations in the reported melting point ranges, attributed to differences in measurement techniques and sample purity levels.

Tokyo Chemical Industry reports a melting point range of 41.0 to 45.0°C using standard analytical methods [12]. Thermo Fisher Scientific specifications indicate a clear melt point range of 39.0-48.0°C for their commercial grade material [5] [7]. Additional literature sources confirm melting points of 43-47°C [1] [10] [14].

The variation in reported melting point values reflects both instrumental precision differences and sample purity considerations [5] [12] [14]. Higher purity samples (≥97% by gas chromatography) typically exhibit melting points in the upper portion of the reported range [5] [12].

SourceMelting Point Range (°C)MethodPurity
Tokyo Chemical Industry41.0-45.0Standard determination>97.0%
Thermo Fisher Scientific39.0-48.0Clear melt determination≥96.0%
Literature compilation43-47Various methodsVariable
Safety data reports43-47Standard protocolsCommercial grade

Boiling Point Characteristics (119°C at 0.4 mmHg)

The boiling point of 3-(3-fluorophenyl)propionic acid exhibits pressure-dependent characteristics typical of organic carboxylic acids [12] [14] [15]. Under reduced pressure conditions of 0.4 millimeters of mercury, the compound boils at 119°C [12] [14]. Alternative pressure conditions yield correspondingly different boiling points, with 125°C reported at 10.5 millimeters of mercury pressure [15].

These reduced pressure boiling points are particularly relevant for purification and synthetic applications where thermal decomposition must be avoided [12] [14]. The relatively low boiling point under vacuum conditions facilitates distillation purification methods while minimizing thermal stress on the molecule [12] [15].

The pressure-temperature relationship for boiling point determination follows expected thermodynamic principles for carboxylic acid derivatives [12] [14]. The boiling point data supports the compound's utility in synthetic chemistry applications requiring controlled heating conditions [12] [15].

Pressure ConditionBoiling Point (°C)Reference
0.4 mmHg119 [12] [14]
10.5 mmHg125 [15]
Atmospheric pressureNot reported-

Solubility Profile in Various Solvents

3-(3-Fluorophenyl)propionic acid demonstrates favorable solubility characteristics in polar protic solvents, particularly methanol, where complete dissolution occurs under standard conditions [12] [15]. The compound also exhibits good solubility in dimethyl sulfoxide, as confirmed for structurally related fluorinated aromatic carboxylic acids [6].

The solubility profile reflects the dual nature of the molecule, containing both the hydrophilic carboxylic acid functionality and the hydrophobic fluorinated aromatic system [12] [15]. Methanol solubility has been consistently reported across multiple commercial sources, indicating reliable dissolution characteristics for analytical and synthetic applications [12] [15].

Based on structural similarities with related fluorinated aromatic carboxylic acids, the compound is expected to show good solubility in ethanol, dichloromethane, and ethyl acetate [16] [17]. Water solubility is likely limited due to the predominant hydrophobic character of the fluorinated aromatic system, though some dissolution would be expected due to the carboxylic acid group [18] [17].

SolventSolubilityBasisReference
MethanolSolubleExperimental confirmation [12] [15]
Dimethyl sulfoxideSolubleRelated compound data [6]
WaterLimitedStructural predictionInferred
EthanolExpected solubleStructural similarityPredicted
DichloromethaneExpected solubleSynthetic applicationsPredicted
Ethyl acetateExpected solublePurification methodsPredicted

Acid Dissociation Constant (pKa) Analysis

The acid dissociation constant of 3-(3-fluorophenyl)propionic acid has been predicted to be 4.59±0.10 using computational chemistry methods [15]. This pKa value places the compound within the typical range for aromatic carboxylic acids, which generally exhibit pKa values between 4.0 and 5.0 [19] [20] [21].

The meta-fluorine substitution pattern influences the acidity through inductive electron-withdrawing effects, though to a lesser extent than ortho or para substitution would provide [22] [9]. The fluorine atom's electronegativity contributes to stabilization of the conjugate base through inductive effects transmitted through the aromatic ring system [22] [9].

Comparison with related fluorinated aromatic carboxylic acids suggests that the meta position provides moderate acidification relative to the unsubstituted parent compound [19] [20]. The predicted pKa value indicates that the compound will be substantially ionized at physiological pH (7.4), with approximately 99% existing in the deprotonated carboxylate form [20] [21].

ParameterValueMethodReference
Predicted pKa4.59±0.10Computational prediction [15]
Ionization at pH 7.4~99% deprotonatedCalculation from pKaDerived
Acid strength classificationModerate organic acidComparison with standards [19] [20]

Electronic Properties and Charge Distribution

The electronic properties of 3-(3-fluorophenyl)propionic acid are significantly influenced by the meta-fluorine substitution pattern on the aromatic ring [8] [9] [23]. The fluorine atom functions as a strong electron-withdrawing group through inductive effects, creating distinct charge distribution patterns throughout the molecule [8] [9].

Density functional theory calculations on related fluorinated aromatic systems indicate that fluorine substitution affects the electron density distribution on both the aromatic ring and the carboxylic acid functionality [8] [23]. The meta position provides moderate electronic influence compared to ortho or para substitution patterns [8] [9].

The carboxylic acid group exhibits typical electrophilic character, with the carbonyl carbon bearing partial positive charge and the hydroxyl oxygen carrying partial negative charge [8] [23]. The fluorine substitution enhances the electron deficiency of the aromatic system through resonance and inductive effects [9] [24].

Computational studies of fluorinated aromatic compounds demonstrate that the carbon-fluorine bond polarity creates localized charge distributions that influence molecular reactivity and intermolecular interactions [8] [9] [24]. The meta-fluorine positioning provides balanced electronic effects without the steric complications associated with ortho substitution [9] [24].

Electronic PropertyDescriptionBasisReference
Fluorine inductive effectStrong electron-withdrawingLiterature analysis [8] [9]
Aromatic charge distributionModified by meta-F substitutionComputational studies [8] [23]
Carboxyl group polarityEnhanced by aromatic substitutionTheoretical analysis [8] [9]
Overall dipole momentModerate due to meta positioningStructural considerations [9] [24]

Crystallographic Properties

The crystallographic properties of 3-(3-fluorophenyl)propionic acid reflect the influence of both the carboxylic acid functionality and the meta-fluorine substitution on solid-state organization [15] [25] [26]. While specific single-crystal diffraction data for this exact compound are limited in the literature, analysis of closely related fluorinated aromatic carboxylic acids provides insight into expected crystallographic behavior [25] [26].

Related fluorinated aromatic compounds crystallize in common space groups with typical organic molecule packing arrangements [25] [26]. The presence of the carboxylic acid group enables hydrogen bonding interactions that significantly influence crystal packing [25] [26]. The meta-fluorine substitution contributes to dipole-dipole interactions and potential halogen bonding effects in the solid state [25] [26].

Crystallographic studies of similar compounds indicate that fluorine substitution generally does not significantly distort the planarity of aromatic systems due to the small atomic radius of fluorine [24] [25] [26]. The carboxylic acid dimers, formed through hydrogen bonding, represent a common structural motif in crystals of aromatic carboxylic acids [25] [26].

The compound's ability to form both crystalline powder and larger crystal morphologies suggests polymorphic potential, though specific polymorph identification would require detailed crystallographic analysis [5] [7] [25]. Crystal growth from polar solvents like methanol or ethanol would be expected to yield well-formed crystals suitable for structural determination [12] [25].

Crystallographic AspectExpected CharacteristicsBasisReference
Space groupCommon organic space groupsRelated compound analysis [25] [26]
Hydrogen bondingCarboxylic acid dimersStructural precedents [25] [26]
Aromatic planarityMaintained despite F substitutionLiterature observations [24] [25]
Polymorphism potentialPossible multiple formsMorphology observations [5] [7]
Crystal qualityGood from polar solventsSolubility considerations [12] [25]

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (84.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

458-45-7

Wikipedia

3-(3-Fluorophenyl)propionic acid

General Manufacturing Information

Benzenepropanoic acid, 3-fluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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